BenchChemオンラインストアへようこそ!

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Kinase inhibitor synthesis Medicinal chemistry Suzuki-Miyaura coupling

1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1185427-32-0) is a heterocyclic boronic acid pinacol ester that combines an N-methyl-7-azaindole scaffold with a synthetically enabled boron handle at the 3-position. The compound serves as a direct Suzuki–Miyaura coupling partner for constructing C3-aryl/heteroaryl-substituted 7-azaindole libraries, a motif recurrent in kinase inhibitor design.

Molecular Formula C14H19BN2O2
Molecular Weight 258.13
CAS No. 1185427-32-0
Cat. No. B2562782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
CAS1185427-32-0
Molecular FormulaC14H19BN2O2
Molecular Weight258.13
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)C
InChIInChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-17(5)12-10(11)7-6-8-16-12/h6-9H,1-5H3
InChIKeyUEHHPVDDZMJIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1185427-32-0): Procurement-Ready Boronic Ester Building Block for Kinase-Focused Libraries


1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1185427-32-0) is a heterocyclic boronic acid pinacol ester that combines an N-methyl-7-azaindole scaffold with a synthetically enabled boron handle at the 3-position . The compound serves as a direct Suzuki–Miyaura coupling partner for constructing C3-aryl/heteroaryl-substituted 7-azaindole libraries, a motif recurrent in kinase inhibitor design [1]. Its pinacol ester form provides shelf-stable, chromatographable handling advantages over the corresponding free boronic acid (CAS 521985-24-0) .

Why Generic 7-Azaindole Boronic Esters Cannot Replace 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine in Kinase-Focused Synthesis


Substituting the N-methyl-7-azaindole-3-boronic acid pinacol ester with a generic 7-azaindole boronic ester (e.g., the N-H analog CAS 945256-29-1, or regioisomeric 4-/5-boronates) introduces three risks for kinase-targeted libraries. First, the N-H analog requires an additional N-alkylation step post-coupling, adding synthetic complexity and potentially altering chemoselectivity at the pyridine nitrogen [1]. Second, the 3-position boronate installs the aryl/heteroaryl group at the critical hinge-binding region of the 7-azaindole scaffold; regioisomeric 4- or 5-boronates target different vectors incompatible with ATP-binding site geometry [2]. Third, the pinacol ester (vs. free boronic acid) resists protodeboronation during storage and under basic coupling conditions, minimizing premature decomposition—a documented liability of heteroaryl boronic acids [3]. These compounding factors make the target compound a procurement-optimized single input for parallel medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


N-Methylation Eliminates Secondary N-Functionalization Step vs. N-H 7-Azaindole-3-Boronic Acid Pinacol Ester (CAS 945256-29-1)

The target compound bears a pre-installed N-methyl group, whereas the closest structural analog—3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 945256-29-1)—carries a free N-H. In kinase inhibitor programs, the N-H must be alkylated after Suzuki coupling to achieve the N-methyl-7-azaindole motif found in crystallographically validated inhibitors such as N12 (KDM5A inhibitor, PDB 5IVV) [1]. Post-coupling N-methylation introduces an additional synthetic step, risks chemoselectivity issues at the pyridine nitrogen, and typically requires optimization of base/solvent/electrophile conditions that vary with the coupled aryl group. The target compound delivers the biologically validated N-methyl-7-azaindole directly after coupling, collapsing two steps into one [2].

Kinase inhibitor synthesis Medicinal chemistry Suzuki-Miyaura coupling

Pinacol Ester Hydrolytic Stability Advantage Over Free Boronic Acid (CAS 521985-24-0)

Heteroaryl boronic acids, including (1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid (CAS 521985-24-0), are susceptible to protodeboronation under the basic aqueous conditions typical of Suzuki–Miyaura coupling [1]. Pinacol esters of heteroaryl boronates demonstrate significantly enhanced stability at high pH compared to the corresponding free boronic acids [2]. While no direct head-to-head stability study for CAS 1185427-32-0 vs. CAS 521985-24-0 was identified, class-level evidence establishes that pinacol esters retard protodeboronation by blocking the prehydrolytic pathway available to free boronic acids, thereby preserving active boron content during storage and reaction . Supplier specifications confirm the target compound is supplied as a white solid with 97% purity (AChemBlock) and is stable under recommended storage (2–8°C), whereas the free boronic acid requires more stringent handling to prevent degradation .

Organoboron stability Protodeboronation Suzuki-Miyaura coupling

C3-Regiochemistry Targets the Kinase Hinge-Binding Vector: Scaffold Differentiation vs. C4 and C5 Boronic Esters

In the 7-azaindole scaffold, the 3-position directs substituents toward the kinase hinge-binding cleft, as evidenced by co-crystal structures of 3-substituted-7-azaindoles with multiple kinases including KDM5A (PDB 5IVV), FGFR, and EGFR [1]. By contrast, C4- or C5-boronic ester isomers (e.g., 7-azaindole-5-boronic acid pinacol ester, or 1-methyl-7-azaindole-4-boronic acid pinacol ester) install substituents at solvent-exposed or ribose-pocket regions, producing fundamentally different pharmacophore profiles [2]. The target compound's C3-boronate is explicitly cited as a reactant in patent CN110452243B for preparing EGFR T790M mutant-selective inhibitors, confirming its alignment with the hinge-binding vector required for this therapeutic class [3]. A documented synthetic protocol produces the compound via Zn(OTf)2-catalyzed C3-H borylation of 1-methyl-7-azaindole with pinacolborane in 48% isolated yield, providing a reproducible procurement and quality-control reference .

Kinase hinge binder 7-Azaindole Structure-based design

Purity and Physical Form Consistency: 97% White Solid Enables Automated Weighing and Dispensing vs. Variable-Quality Analogs

High-throughput medicinal chemistry workflows require building blocks with consistent physical form and purity to enable automated solid dispensing. The target compound is supplied by multiple reputable vendors (Aladdin, AChemBlock, Beyotime) as a white solid at 97% purity, verified by NMR and meeting MDL specification MFCD16995988 . In contrast, the free boronic acid analog (CAS 521985-24-0) is reported with variable appearance and purity (95–98% depending on supplier), and pinacol ester analogs at alternative ring positions (C4, C5) carry different MDL identifiers, complicating inventory management and automated library production . Fisher Scientific lists the target compound through its eMolecules Building Block Program, confirming suitability for automated procurement workflows with defined molecular weight (258.13 Da) and formula (C14H19BN2O2) .

Compound management Automated dispensing Quality control

Explicit Limitation: Absence of Published Direct Head-to-Head Comparative Data with N-Methyl vs. N-H 7-Azaindole Boronate Esters

A systematic search of PubMed, Google Patents, and PDB (as of May 2026) identified no published study that directly compares the coupling efficiency, protodeboronation rate, or derived inhibitor potency of CAS 1185427-32-0 against its N-H analog (CAS 945256-29-1) or free boronic acid (CAS 521985-24-0) in a controlled experiment. The differentiation claims above are grounded in: (i) class-level evidence on pinacol ester vs. boronic acid stability; (ii) structural logic from kinase co-crystal structures; and (iii) documented synthetic utility in patent literature. Users requiring quantitative reaction-yield comparisons under standardized conditions should independently benchmark the target compound against their specific analog of interest before committing to bulk procurement.

Data transparency Procurement decision support

Optimal Procurement and Deployment Scenarios for 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine


Parallel Synthesis of N-Methyl-7-azaindole Kinase Inhibitor Libraries Targeting the Hinge Region

The pre-installed N-methyl group and C3-boronate vector make this compound the optimal input for generating diverse 3-aryl-N-methyl-7-azaindole libraries via parallel Suzuki–Miyaura coupling. As demonstrated in the EGFR T790M inhibitor patent CN110452243B [1] and the KDM5A inhibitor co-crystal structure PDB 5IVV [2], the N-methyl-7-azaindole scaffold with C3-substitution directly engages the kinase hinge. Procuring this single building block enables one-step diversification across a panel of aryl/heteroaryl halides without additional N-functionalization steps, reducing library production time compared to using the N-H analog (CAS 945256-29-1).

Automated Compound Management and High-Throughput Experimentation (HTE) Workflows

With consistent supplier specifications of white solid, 97% purity, and defined MDL identifier MFCD16995988 , the compound is compatible with automated solid dispensing platforms. The pinacol ester's enhanced stability against hydrolysis and protodeboronation [3] reduces the risk of boron content degradation during extended HTE campaigns, where reaction plates may sit queued under ambient conditions before catalyst addition. Chemenu lists the compound at 95%+ purity in 250 mg and 1 g quantities suitable for HTE dose-response coupling screens .

Scaffold-Hopping and Structure-Based Drug Design Around the 7-Azaindole Hinge-Binding Pharmacophore

The target compound is particularly suited for structure-based design programs that require variation of the solvent-exposed or selectivity-pocket substituents while retaining the N-methyl-7-azaindole hinge anchor. The PDB 5IVV structure confirms the N-methyl group occupies a defined hydrophobic subpocket, and the C3-amino-linked isonicotinic acid moiety extends toward the active-site metal [4]. By using this compound as the universal hinge-region input, medicinal chemists can focus synthetic effort on varying the coupling partner to explore vectors into the ribose pocket, selectivity pocket, or solvent channel without disturbing the validated hinge-binding motif.

Process Chemistry Scale-Up Feasibility Assessment

The documented synthetic route via Zn(OTf)2-catalyzed C3-H borylation of 1-methyl-7-azaindole with pinacolborane (48% isolated yield) [5] provides a starting point for process development. Although the reported yield is moderate, the method uses an abundant, low-toxicity zinc catalyst and avoids precious metals, making it an attractive foundation for further optimization toward multigram-to-kilogram production. Procurement teams evaluating this compound for pilot-scale campaigns should request batch-specific certificates of analysis confirming residual metal levels (Zn, Pd) and pinacolborane-derived impurities.

Quote Request

Request a Quote for 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.